Tetramethrin

Catalog No.
S545047
CAS No.
7696-12-0
M.F
C19H25NO4
M. Wt
331.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethrin

CAS Number

7696-12-0

Product Name

Tetramethrin

IUPAC Name

(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3

InChI Key

CXBMCYHAMVGWJQ-UHFFFAOYSA-N

SMILES

Array

solubility

Methanol (53 g/kg), hexane (20 g/kg), xylene (1 g/kg), acetone, toluene.
In acetone, ethanol, methanol, hexane, n-octanol all >2 g/100 mL
In water, 1.83 mg/L at 25 °C.
Solubility in water: none

Synonyms

2,2-dimethyl-3-(2-methylpropenyl)cyclopropanecarboxylic acid, ester with N-(hydroxymethyl)-1-cyclo hexene 1,2-dicarboximide, neopinamine, neopynamin, tetramethrin

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C

The exact mass of the compound Tetramethrin is 331.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.75e-06 mmethanol (53 g/kg), hexane (20 g/kg), xylene (1 g/kg), acetone, toluene.in acetone, ethanol, methanol, hexane, n-octanol all >2 g/100 mlin water, 1.83 mg/l at 25 °c.solubility in water: nonesolubility in water: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Pyrethrins - Supplementary Records. It belongs to the ontological category of phthalimide insecticide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Tetramethrin (CAS 7696-12-0) is a Type I synthetic pyrethroid insecticide valued for its potent and rapid knockdown effect against a broad spectrum of flying and crawling insects, particularly in household and public health applications. As a photolabile compound, it offers low residual activity, making it suitable for indoor environments where long-term persistence is undesirable. Its efficacy is significantly enhanced when formulated with synergists like piperonyl butoxide (PBO), which increases its killing power and reduces insect recovery. This makes Tetramethrin a key active ingredient in aerosol sprays, emulsifiable concentrates, and mosquito coils designed for immediate pest control.

Substituting Tetramethrin with other pyrethroids can compromise critical performance attributes, particularly speed of action and formulation synergy. While compounds like permethrin offer longer residual activity, they lack the rapid knockdown effect that defines Tetramethrin's primary value proposition. Formulations for indoor space sprays or aerosols rely on this immediate effect to be considered efficacious by end-users. Furthermore, Tetramethrin's performance is closely tied to its synergistic relationship with piperonyl butoxide (PBO), which specifically enhances its knockdown and killing power. Replacing Tetramethrin with another pyrethroid may not yield the same degree of synergistic enhancement, leading to reduced overall efficacy and requiring higher concentrations of the active ingredient to achieve a similar result.

Superior Knockdown Activity Compared to d-Allethrin and Natural Pyrethrins

In comparative evaluations against houseflies, mosquitoes, and cockroaches, d-tetramethrin, the active isomeric component of Tetramethrin, demonstrated superior knockdown activity compared to both d-allethrin and natural pyrethrins. This rapid incapacitation of target pests is a primary differentiator for applications requiring immediate visible results, such as household aerosols.

Evidence DimensionKnockdown Activity
Target Compound DataSuperior to comparators
Comparator Or Baselined-Allethrin and Natural Pyrethrins
Quantified DifferenceQualitatively described as 'superior'
ConditionsLaboratory bioassay against houseflies (Musca domestica), mosquitoes (Culex pipiens pallens), and cockroaches (Blattella germanica).

For formulators of consumer-facing insecticides, a faster knockdown speed is a critical performance metric that directly influences product perception and efficacy.

Enhanced Formulation Efficacy: Significant Reduction in Knockdown Time when Combined with PBO

The addition of Tetramethrin and piperonyl butoxide (PBO) to other synthetic pyrethroids like cypermethrin, deltamethrin, and permethrin significantly reduces the time required for insect knockdown. Studies on housefly populations showed that insecticide + PBO + Tetramethrin combinations decreased knockdown effect times more than the insecticides used alone or in combination with only PBO. This demonstrates Tetramethrin's specific role as a 'knockdown agent' that enhances the speed of action in multi-component formulations.

Evidence DimensionKnockdown Effect Time (KT)
Target Compound DataSignificantly decreased KT in combination with PBO and other pyrethroids
Comparator Or BaselinePyrethroid alone; Pyrethroid + PBO
Quantified DifferenceThe knockdown effect times were more decreased by insecticide + PBO + tetramethrin combinations than insecticides that are used alone and insecticide + PBO combinations.
ConditionsBioassays against various housefly (Musca domestica) populations.

This synergistic effect allows formulators to create faster-acting products and potentially reduce the concentration of the primary killing agent, optimizing for both performance and cost-effectiveness.

Formulation Compatibility and Handling: High Solubility in Organic Solvents

Tetramethrin exhibits high solubility in common organic solvents used in insecticide formulations, including acetone, ethanol, methanol, hexane, and toluene (>2 g/100 mL), while having negligible solubility in water (1.83 mg/L at 25 °C). This property facilitates its incorporation into a wide range of product types, such as oil-based aerosols and emulsifiable concentrates, ensuring formulation stability and compatibility with other active ingredients and co-formulants like PBO.

Evidence DimensionSolubility
Target Compound DataSoluble in all common organic solvents; >2 g/100 mL in acetone, ethanol, methanol, hexane, n-octanol.
Comparator Or BaselineWater solubility (1.83 mg/L at 25°C)
Quantified DifferenceHigh solubility in organic media vs. very low solubility in aqueous media.
ConditionsStandard solubility testing at 25 °C.

High solubility in relevant solvents simplifies the manufacturing process for liquid and aerosol formulations, ensuring a homogenous and stable product, which is a key procurement consideration for industrial buyers.

Formulation of Rapid-Action Household Aerosol Insecticides

For indoor aerosol sprays targeting flying insects like flies and mosquitoes, Tetramethrin's superior knockdown speed provides the immediate, visible efficacy that consumers demand. Its use, especially in synergistic combination with PBO, ensures pests are incapacitated quickly, making it a primary choice for this application over slower-acting residual insecticides.

Active Ingredient in Mosquito Coils and Vaporizers

Tetramethrin's volatility and potent effect on mosquitoes make it a suitable active ingredient for mosquito coils and liquid vaporizers. Its ability to quickly knockdown and repel insects in an enclosed space provides rapid protection for users.

Knockdown Component in Multi-Active Formulations for Public Health

In professional pest management formulations for public health (e.g., controlling cockroaches and houseflies), Tetramethrin serves as the essential rapid knockdown agent. It is combined with a more persistent pyrethroid (like permethrin or deltamethrin) that provides residual control, creating a two-pronged attack that offers both immediate and long-lasting efficacy.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Tetramethrin appears as colorless crystals with slight odor. Non corrosive. Used as an insecticide.
Colorless crystals; [CAMEO]
COLOURLESS CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
YELLOW OR BROWN VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

White crystalline solid
Colorless crystals

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Exact Mass

331.17835828 Da

Monoisotopic Mass

331.17835828 Da

Boiling Point

180-190 °C at 0.1 mm Hg

Heavy Atom Count

24

Density

1.108 at 20 °C/20 °C
1.11 g/cm³
Relative density (water = 1): 1.1

LogP

4.73 (LogP)
log Kow = 4.73

Odor

Slight pyrethrum-like odor

Decomposition

When heated to decomp it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

68-70 °C
MP: 60-80 °C /Technical/
60-80Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z72930Q46K

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H371: May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Pyrethrins with piperonyl butoxide are used for topical treatment of pediculosis (lice infestations). Combinations of pyrethrins with piperonyl butoxide are not effective for treatment of scabies (mite infestations). Although there are no well-controlled comparative studies, many clinicians consider 1% lindane to be pediculicide of choice. However, some clinicians recommend use of pyrethrins with piperonyl butoxide, esp in infants, young children, & pregnant or lactating women ... . If used correctly, 1-3 treatments ... are usually 100% effective ... Oil based (eg, petroleum distillate) combinations ... produce the quickest results. ... For treatment of pediculosis, enough gel, shampoo, or solution ... should be applied to cover affected hair & adjacent areas ... After 10 min, hair is ... washed thoroughly ... treatment should be repeated after 7-10 days to kill any newly hatched lice. /Pyrethrins/

MeSH Pharmacological Classification

Insecticides

ATC Code

P - Antiparasitic products, insecticides and repellents
P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents
P03B - Insecticides and repellents
P03BA - Pyrethrines
P03BA04 - Tetramethrin

Mechanism of Action

Type I and type II pyrethroids are known to modulate the sodium channel to cause persistent openings during depolarization and upon repolarization. Although there are some similarities between the two types of pyrethroids in their actions on sodium channels, the pattern of modification of sodium currents is different between the two types of pyrethroids. In the present study, interactions of the type I pyrethroid tetramethrin and the type II pyrethroid deltamethrin at rat hippocampal neuron sodium channels were investigated using the inside-out single-channel patch clamp technique. Deltamethrin-modified sodium channels opened much longer than tetramethrin-modified sodium channels. When 10 uM tetramethrin was applied to membrane patches that had been exposed to 10 uM deltamethrin, deltamethrin-modified prolonged single sodium currents disappeared and were replaced by shorter openings which were characteristic of tetramethrin-modified channel openings. These single-channel data are compatible with previous whole-cell competition study between type I and type II pyrethroids. These results are interpreted as being due to the displacement of the type II pyrethroid molecule by the type I pyrethroid molecule from the same binding site or to the allosteric interaction of the two pyrethroid molecules at separate sodium channel sites.
Pyrethroid insecticides may be classified into two groups: type I pyrethroids lack a cyano group in the alpha-position, whereas type II pyrethroids have a cyano group. Both types prolong the sodium channel current thereby causing hyperexcitability ... . The mechanism of pyrethroid modulation of sodium currents was studied by the whole-cell patch-clamp technique with rat dorsal root ganglion neurons. Both deltamethrin (type II) and tetramethrin (type I) acted on both tetrodotoxin-sensitive and tetrodotoxin-resistant channels in a qualitatively similar manner and some quantitative differences were derived from different kinetics. During repetitive stimulation in the presence of deltamethrin, leak current increased due to accumulation of prolonged tail currents, explaining the apparent use-dependent modification. For tetramethrin-modified channels, such accumulation was much less because of faster kinetics. Slowing of the kinetics of sodium channel activation by deltamethrin was revealed even after the fast inactivation had been removed by papain. The kinetics of deltamethrin-modified sodium channels was fitted better by the equation that contained two activation components than that with one component. Deltamethrin caused a large shift of the conductance-voltage curve in the direction of hyperpolarization. Cell-attached patch-clamp experiments revealed that deltamethrin had much smaller mobility in the cell membrane than tetramethrin. It was concluded that the apparent use dependence of deltamethrin modification of sodium channels was due primarily to the accumulation of prolonged tail currents during repetitive stimulation and that the sodium channel activation mechanism is the major target of pyrethroids.
Tetramethrin greatly prolongs the sodium current during step depolarization and the sodium tail current associated with step repolarization of the squid axon membrane. Non-linear current-voltage relationships for the sodium tail current were analyzed to assess the open sodium channel properties, which included the permeation of various cations, calcium block, and cation selectivity. Tetramethrin had no effect on any of these properties. It was concluded that tetramethrin modifies the sodium channel gating mechanism without affecting the pore properties.
1R,trans-Tetramethrin markedly prolongs the open time of single sodium channels recorded by the gigaohmseal voltage clamp technique in a membrane patch excised from the N1E-115 neuroblastoma cell. Single channel conductance is not altered by tetramethrin. The modification by tetramethrin occurs in an all or nothing manner in a population of sodium channels. The observed tetramethrin-induced modification of single sodium channels is compatible with previous sodium current data from axons.
For more Mechanism of Action (Complete) data for TETRAMETHRIN (14 total), please visit the HSDB record page.

Vapor Pressure

0.00000708 [mmHg]
7.1X10-6 mm Hg at 30 °C
Vapor pressure, Pa at 20Â °C:
Vapor pressure, Pa at 20Â °C: 10

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

7696-12-0
66525-27-7

Absorption Distribution and Excretion

Following a single oral or subcutaneous admin to Sprague-Dawley rats of [1R,trans]- or [1R,cis]-tetramethrin, labelled with (14)C in the acid or alcohol moieties at concn of 3.2-5.3 mg/kg, the radiocarbon was rapidly & almost completely eliminated from the rat body. The total recoveries 7 days after admin were 93-97% for the trans isomer & 90-101% for the cis isomer (approx equal amounts being eliminated in urine & feces). In the cases of the oral dose of acid-labelled tetramethrin, 1-3% of the radiolabel was excreted as (14)CO2, whereas in other cases (14)CO2 accounted for <1% of the dose. The tissue residue 7 days after admin was very low. The trans isomer yielded somewhat more complete radiolabel recovery & lower tissue residues than the cis isomer. In addtn, acid labelling resulted in slightly lower tissue residues than did alcohol labelling. However, there were no significant differences, according to sex or admin route, in the total radiocarbon recoveries & tissue residue levels.
Tetramethrin is readily absorbed & excreted by rats. Following a single oral admin of [1RS,trans]-tetramethrin, labelled with (14)C at the carbonyl group of the alcohol moiety, to male Wistar rats at a concn of 500 mg/kg, 47% & 42% of the radiolabel were excreted into the urine & feces, respectively, during the subsequent 2 days & 95% was recovered during the 5 day period that followed dosing. The tissue levels during the first 2 days after admin were very low & the tetramethrin content in tissues was <0.01% of the dosed radioactivity. Unmetabolized trans-tetramethrin was not excreted into the urine, & the major metabolite was 3-hydroxy-cyclohexane-1,2-dicarboximide in free & glucuronide forms. N-(Hydroxymethyl)-3,4,5,6-tetrahydrophthalimide, & cyclohexane-1,2-dicarboximide were identified as minor urinary & fecal metabolites.
1. The toxicokinetics of cis- & trans-tetramethrin isomers were investigated using the isolated perfused rat liver preparation. 2. The concn of cis- & trans-tetramethrin decr rapidly in the plasma perfusate & was initially replaced by N-(hydroxymethyl)3,4,5,6-tetrahydrophthalimide & then by 3,4,5,6-tetrahydrophthalimide. Plasma perfusate concn of the intact cis-isomer were higher than those of the trans-isomer. Concn of N-(hydroxymethyl)3,4,5,6-tetrahydrophthalimide & 3,4,5,6-tetrahydrophthalimide were higher in livers treated with the trans-isomer. 3. Tetramethrin & its metabolites were rapidly excreted in the bile. Bile from livers perfused with trans-isomer contained higher concn of parent isomer & metabolites N-(hydroxymethyl)3,4,5,6-tetrahydrophthalimide & 3,4,5,6-tetrahydrophthalimide, than did bile from livers treated with the cis-isomer.
Bile collected from rats treated by iv injection with (14)C labeled isomers of the pyrethroid insecticide tetramethrin /was analyzed/. For both the cis & trans isomers, the excretion of radioactivity into the bile was rapid; 25% of the admin radioactivity was excreted within 1 hr of dosing. Within an 8 hr period, approximately 41% of the admin dose of either isomer was excreted in the bile. Tetramethrin isomers & their metabolites were also rapidly excreted in bile in isolated perfused rat liver studies ... & accounted for approximately 18% of the admin radioactivity with 15 min. 3 hr after admin of the tetramethrin isomer to the reservoir of the isolated perfused rat liver system, 41% of the admin radioactivity was excreted in bile. Kennedy comment for SRP76: ADE(8) Same information as ADE(4)-delete
For more Absorption, Distribution and Excretion (Complete) data for TETRAMETHRIN (8 total), please visit the HSDB record page.

Metabolism Metabolites

In mammals, the principal metabolite is 3-hydroxycyclohexan-1,2-dicarboximide
Acetone powder preparations of milkweed bugs, cockroaches, houseflies, cabbage loopers (Trichoplusia ni Hubner) and yellow mealworms (Tenebrio molitor L.) hydrolyzed both (+)-trans- and (+)-cis-isomers of tetramethrin. Of these two isomers, the (+)- trans-isomer was cleaved more rapidly.
When phthalthrin was applied topically to houseflies, chromatography of extracts indicated the presence of chrysanthemic acid and N-hydroxymethyltetrahydrophthalimide. Three other compounds were not identified.
When alcohol- or acid-labelled [1RS,trans]-tetramethrin (1 mM/L) was incubated for 1 hr at 37 °C with 30 mg protein of a rat liver subcellular fraction (i.e. nuclei plus mitochondria, microsomes, and soluble fraction), the microsomes and nuclei plus mitochondria fractions were active in degrading tetramethrin. Rat microsomal fraction degraded [1R,trans]-tetramethrin to chrysanthemic acid, N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide, and 3,4,5,6-tetrahydrophthalimide in the absence of NADPH. In the presence of NADPH, tetramethrin was more rapidly degraded to yield oxidized tetramethrin (wt-alc-, wt-ald-, and wt-acid-tetramethrin), oxidized chrysanthemic acid (wt-alc-, wt-ald-, and wt-acid-chyrsanthemic acid), 3,4,5,6-tetrahydrophthalimide, and unidentified metabolites in larger amounts. The major metabolite 3,4,5,6-tetrahydrophthalimide was shown to be produced non-enzymatically from N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide. The degradation rate of tetramethrin was greatly reduced by the inhibition of ester hydrolysis with paraoxon.
For more Metabolism/Metabolites (Complete) data for TETRAMETHRIN (11 total), please visit the HSDB record page.
The reactions occuring during metabolism of tetramethrin are: ester cleavage; loss of the hydroxymethyl group from the alcohol moiety; reduction of the 1-2 bond of the alcohol moiety; oxidation at the isobutenyl methyl moiety of the acid and at the 2-, 3-, and 4-positions of the alcohol moiety; conjugation of the resultant acids and alcohols with glucuronic acid; and cis/trans isomerization. The metabolites are excreted in the urine and faeces in more or less equal amounts. (L870)

Wikipedia

Tetramethrin

Use Classification

Agrochemicals -> Pesticides

Methods of Manufacturing

N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide + (1RS)-cis/trans-chrysanthemic acid (esterification)
Preparation of racemic mixture: T. Kato et al., JP 65 8535; eidem, US 3268398 (1965, 1966 both to Sumitomo).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Tetramethrin as unlikely to present an acute hazard in normal use; Main Use: Other use for plant pathogens.
Available commercially as the racemic of (1R)-enriched product.
It is a mixture of four stereoisomers. The cis:trans ratio is reported to be 1:4 and optical ratio of 1R:1S is 1:1 (racemic). Thus its composition is roughly 4:1:4:1 for the (1R,trans), (1R,cis), (1S,trans) and (1S,cis) isomers. The (1R,trans)isomer is the most active biologically of the isomers, followed by the [1R,cis] isomer. Neo-Pynamin Forte is a mixture of the (1R,cis,) and (1R,trans) isomers in the ratio of 1:4.
The commercial product is a mixture of isomers.
For more General Manufacturing Information (Complete) data for TETRAMETHRIN (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: EPA 1660; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: tetramethrin; Matrix: municipal and industrial wastewater; Detection Limit: 2 ug/L.
EPA-B Method PMD-TFK. Determination of Tetramethrin and d-Phenothrin by Internal Standard Gas Chromatography.

Storage Conditions

Ventilate well. Store in closed drum in a cool, dry place.
Pyrethrins with piperonyl butoxide topical preparations should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15-30 °C. /Pyrethrins/
Store technical material and formulations away from heat, in a locked area, designated for pesticide storage only. Keep out of reach of children, unauthorized personnel, and animals, and away from food and animal feed. Prevent spills from leaking into watercourses.

Interactions

/Pyrethroid/ detoxification ... important in flies, may be delayed by the addition of synergists ... organophosphates or carbamates ... to guarantee a lethal effect. ... /Pyrethroid/
Piperonyl butoxide potentiates /insecticidal activity/ of pyrethrins by inhibiting the hydrolytic enzymes responsible for pyrethrins' metabolism in arthropods. When piperonyl butoxide is combined with pyrethrins, the insecticidal activity of the latter drug is increased 2-12 times /Pyrethrins/

Stability Shelf Life

Stable under normal storage and use.
Sensitive to alkalis and strong acids. Stable on storage up to ca 50 °C. Stable in ketones, chloroform, xylene, common aerosol propellant. Variable stability with inorganic carriers.
Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/

Dates

Last modified: 08-15-2023
1: Marettova E, Maretta M, Legáth J. Effect of pyrethroids on female genital system. Review. Anim Reprod Sci. 2017 Sep;184:132-138. doi: 10.1016/j.anireprosci.2017.07.007. Epub 2017 Jul 16. Review. PubMed PMID: 28735887.
2: Narahashi T, Carter DB, Frey J, Ginsburg K, Hamilton BJ, Nagata K, Roy ML, Song JH, Tatebayashi H. Sodium channels and GABAA receptor-channel complex as targets of environmental toxicants. Toxicol Lett. 1995 Dec;82-83:239-45. Review. PubMed PMID: 8597060.
3: Kojima I. [Calcium influx: an intracellular message of the mitogenic action of insulin-like growth factors]. Gan To Kagaku Ryoho. 1989 Mar;16(3 Pt 2):489-98. Review. Japanese. PubMed PMID: 2539779.
4: Narahashi T. Nerve membrane ionic channels as the target of toxicants. Arch Toxicol Suppl. 1986;9:3-13. Review. PubMed PMID: 2434060.
5: Papadopoulou-Mourkidou E. Analysis of established pyrethroid insecticides. Residue Rev. 1983;89:179-208. Review. PubMed PMID: 6359309.
6: Narahashi T. Cellular and molecular mechanisms of action of insecticides: neurophysiological approach. Neurobehav Toxicol Teratol. 1982 Nov-Dec;4(6):753-8. Review. PubMed PMID: 6302535.
7: Chambers J. An introduction to the metabolism of pyrethroids. Residue Rev. 1980;73:101-24. Review. PubMed PMID: 6990447.
8: Miyamoto J. Degradation, metabolism and toxicity of synthetic pyrethroids. Environ Health Perspect. 1976 Apr;14:15-28. Review. PubMed PMID: 789062; PubMed Central PMCID: PMC1475089.

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